molecular formula C9H8O5S B5868608 2-(Carboxymethylsulfinyl)benzoic acid

2-(Carboxymethylsulfinyl)benzoic acid

Cat. No.: B5868608
M. Wt: 228.22 g/mol
InChI Key: SUDXKPVDLYKZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethylsulfinyl)benzoic acid is a benzoic acid derivative presenting a multifunctional scaffold valuable in organic synthesis and medicinal chemistry research. This compound features both a carboxylic acid and a sulfoxide group attached to the aromatic ring, making it a versatile building block for the development of more complex molecules. Its structure is closely related to sulfonyl-based analogues, which are recognized as useful intermediates in chemical synthesis. As a benzoic acid derivative, this compound is part of a class of molecules studied for their potential interactions with various biological targets. Research into similar aromatic carboxylic acids has shown promise in developing agents that influence metabolic pathways, such as those relevant to diabetes, by targeting enzymes like protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase . The presence of multiple functional groups allows researchers to explore structure-activity relationships and create novel compounds for pharmacological screening. This product is intended for research applications as a chemical intermediate or standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(carboxymethylsulfinyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDXKPVDLYKZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylsulfinyl)benzoic acid typically involves the sulfoxidation of a precursor compound. One common method includes the reaction of benzoic acid derivatives with sulfoxides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2-(Carboxymethylsulfinyl)benzoic acid may involve large-scale sulfoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylsulfinyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Carboxymethylsulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethylsulfinyl)benzoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Sulfonyl and Sulfamoyl Derivatives

  • 2-Sulfamoylbenzoic Acid ():

    • Structure : Features a sulfamoyl (-SO₂-NH₂) group instead of carboxymethylsulfinyl.
    • Properties : Higher acidity (due to electron-withdrawing -SO₂-NH₂) and solubility in polar solvents. Sulfamoyl groups are associated with antimicrobial activity, as seen in sulfonamide drugs .
    • Applications : Used in drug design (e.g., sulfasalazine, a sulfonamide anti-inflammatory) .
  • 2-(Acetylsulfamoyl)benzoic Acid (): Structure: Contains an acetylated sulfamoyl group (-SO₂-NHCOCH₃). Properties: Reduced hydrogen-bonding capacity compared to sulfamoyl derivatives.
Compound Substituent Molecular Formula Key Properties Applications
2-(Carboxymethylsulfinyl) -SO₂-CH₂-COOH C₉H₈O₅S Polar, moderate acidity Pharmaceutical intermediates
2-Sulfamoylbenzoic acid -SO₂-NH₂ C₇H₇NO₄S High acidity, antimicrobial Drug synthesis
2-(Acetylsulfamoyl)benzoic -SO₂-NHCOCH₃ C₉H₉NO₅S Lipophilic, prodrug potential Antimicrobial research

Thioether and Sulfanyl Analogs

  • 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid ():

    • Structure : Benzothiazole-thioether substituent.
    • Properties : Enhanced π-π stacking due to aromatic benzothiazole. Thioether (-S-) linkage increases lipophilicity compared to sulfinyl .
  • 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (): Structure: Bulky nitro- and trifluoromethyl-substituted sulfanyl group.
Compound Substituent Molecular Formula Key Properties
2-(Carboxymethylsulfinyl)benzoic acid -SO₂-CH₂-COOH C₉H₈O₅S Oxidized sulfur, hydrophilic
2-(Phenylthio)benzoic acid -S-C₆H₅ C₁₃H₁₀O₂S Lipophilic, stable thioether
Benzothiazole-thioether derivative -S-CH₂-Benzothiazole C₁₅H₁₁NO₂S₂ Aromatic interactions, drug-like

Hydroxy and Carboxy Derivatives

  • 2-(Carboxymethyl)-5-hydroxybenzoic Acid ():

    • Structure : Carboxymethyl (-CH₂-COOH) and hydroxyl (-OH) groups.
    • Properties : Increased acidity (dual -COOH and -OH). Hydrogen-bonding network enhances crystallinity, as demonstrated in its synthesis (mp 214–216°C) .
  • Salicylsalicylic Acid ():

    • Structure : Ester of two salicylic acid units.
    • Properties : Prodrug hydrolyzed to salicylic acid; anti-inflammatory action .
Compound Substituent Melting Point (°C) Bioactivity
2-(Carboxymethyl)-5-hydroxybenzoic acid -CH₂-COOH, -OH 214–216 Antioxidant potential
Salicylsalicylic acid Esterified -OH 148–150 Anti-inflammatory

Key Research Findings and Trends

  • Acidity and Solubility : Sulfinyl and sulfonyl groups enhance acidity compared to thioethers, improving water solubility. For example, 2-sulfamoylbenzoic acid (pKa ~1.5) is more acidic than 2-(phenylthio)benzoic acid (pKa ~3.0) .
  • Biological Activity : Sulfonamides (e.g., sulfasalazine) show antimicrobial and anti-inflammatory effects, while sulfinyl derivatives may offer unique redox-mediated activity .
  • Synthetic Challenges : Sulfinyl groups are prone to overoxidation to sulfones, requiring controlled conditions during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.